molecular formula C20H19ClN2OS B2821722 (E)-3-(2-chlorophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)acrylamide CAS No. 1331452-20-0

(E)-3-(2-chlorophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)acrylamide

Cat. No.: B2821722
CAS No.: 1331452-20-0
M. Wt: 370.9
InChI Key: LPPAPVHYWWTCAD-ZHACJKMWSA-N
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Description

(E)-3-(2-chlorophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)acrylamide is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a pyrrole moiety, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chlorophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)acrylamide typically involves a multi-step process:

    Formation of the Acrylamide Backbone: The initial step involves the preparation of the acrylamide backbone through a reaction between acryloyl chloride and an appropriate amine under basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the acrylamide intermediate.

    Attachment of the Pyrrole and Thiophene Groups: The final steps involve the coupling of the pyrrole and thiophene moieties to the acrylamide backbone. This can be achieved through palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiophene rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the acrylamide, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring may yield pyrrole-2,5-dione derivatives, while reduction of the acrylamide group could produce the corresponding amine.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(2-chlorophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

Industry

In the industrial sector, this compound may be used in the development of advanced materials, such as polymers with specific electronic or optical properties. Its ability to undergo various chemical modifications makes it a versatile component in material science.

Mechanism of Action

The mechanism by which (E)-3-(2-chlorophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)acrylamide exerts its effects is largely dependent on its interaction with molecular targets. For instance, in medicinal applications, it may bind to specific enzymes or receptors, modulating their activity. The presence of the chlorophenyl group suggests potential interactions with hydrophobic pockets, while the pyrrole and thiophene rings may engage in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(2-bromophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)acrylamide: Similar structure but with a bromine atom instead of chlorine.

    (E)-3-(2-chlorophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(furan-2-ylmethyl)acrylamide: Similar structure but with a furan ring instead of thiophene.

Uniqueness

The uniqueness of (E)-3-(2-chlorophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)acrylamide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity

This detailed overview highlights the significance of this compound in scientific research and industrial applications

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2OS/c1-22-12-4-7-17(22)14-23(15-18-8-5-13-25-18)20(24)11-10-16-6-2-3-9-19(16)21/h2-13H,14-15H2,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPAPVHYWWTCAD-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN(CC2=CC=CS2)C(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C1CN(CC2=CC=CS2)C(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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